7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione
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Overview
Description
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar quinoline core but differ in their substituents and functional groups.
Cyclohexylpropyl derivatives: Compounds with similar cyclohexylpropyl groups but different core structures.
Uniqueness
7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is unique due to its specific combination of the quinoline core, hydroxy group, and cyclohexylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
35073-59-7 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-(3-cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione |
InChI |
InChI=1S/C18H21NO3/c20-16-14(9-4-8-12-6-2-1-3-7-12)18(22)17(21)13-10-5-11-19-15(13)16/h5,10-12,20H,1-4,6-9H2 |
InChI Key |
HPSMLVKYJNPHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Origin of Product |
United States |
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